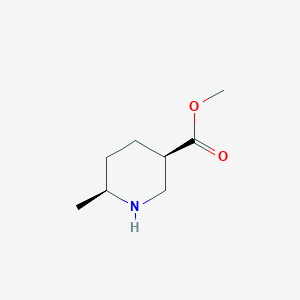

Methyl cis-2-methylpiperidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl (3R,6S)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGGHOVBBTHCD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl cis-2-methylpiperidine-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl cis-2-methylpiperidine-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this exact isomer is emerging, this document synthesizes established principles and data from closely related analogues to offer a robust working knowledge of this compound.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[3] The specific substitution pattern on the piperidine ring allows for fine-tuning of a compound's pharmacological profile, making molecules like this compound valuable starting points for the synthesis of novel therapeutics.[4] The cis stereochemistry between the 2-methyl and 5-carboxylate groups introduces a defined three-dimensional architecture, which is increasingly recognized as a critical element in designing selective and potent drugs.[5]

Physicochemical and Structural Properties

This compound (CAS Number: 1009376-78-6) is a disubstituted piperidine derivative.[6] The cis configuration indicates that the methyl group at the 2-position and the methyl carboxylate group at the 5-position are on the same side of the piperidine ring's plane.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted/Inferred) | Methyl piperidine-2-carboxylate (Experimental/Computed) | 2-Methylpiperidine (Experimental) |

| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₃NO₂ | C₆H₁₃N |

| Molecular Weight | 157.21 g/mol | 143.18 g/mol [7] | 99.17 g/mol [8] |

| IUPAC Name | This compound | methyl piperidine-2-carboxylate[7] | 2-methylpiperidine[8] |

| CAS Number | 1009376-78-6[6] | 90710-04-6 ((S)-isomer)[7] | 109-05-7[8] |

| Boiling Point | Not available | Not available | 117-119 °C[8] |

| LogP (Predicted) | ~1.5 | 0.3[7] | 1.1[8] |

| Hydrogen Bond Donors | 1 | 1[7] | 1[8] |

| Hydrogen Bond Acceptors | 2 | 3[7] | 1[8] |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų[7] | 12.0 Ų |

Note: Properties for the target compound are largely predicted or inferred based on its structure and data from similar molecules due to limited direct experimental data.

Synthesis and Stereochemical Control

The synthesis of cis-2,5-disubstituted piperidines is a challenge that requires precise control over stereochemistry. General strategies often involve the hydrogenation of substituted pyridine precursors or cyclization reactions of acyclic amines.[1]

A plausible synthetic approach to this compound would involve the catalytic hydrogenation of a corresponding methyl 6-methylnicotinate precursor. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity for the cis isomer.[1] For instance, heterogeneous catalysts like ruthenium have been shown to favor the formation of cis products in the hydrogenation of substituted pyridines.[1]

Caption: A plausible synthetic route to this compound.

Experimental Protocol: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine (Illustrative)

-

Catalyst Preparation: In a high-pressure reactor, add the substituted pyridine precursor (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Reaction Setup: Add the hydrogenation catalyst (e.g., 5 mol% Ru/C or Rh/C) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas (3-5 times). Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the cis and trans diastereomers.

This is a generalized protocol and the specific conditions would need to be optimized for the synthesis of this compound.

Chemical Reactivity and Derivatization

This compound possesses three main sites for chemical modification: the secondary amine, the methyl ester, and the piperidine ring itself.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

-

-

Ester Manipulation: The methyl ester group can be transformed into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification to yield the corresponding carboxylic acid.

-

Amidation: Direct reaction with amines, often requiring high temperatures or conversion to a more reactive acyl species, to form amides.

-

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol.

-

-

Ring Modification: While the saturated piperidine ring is generally stable, reactions at the ring carbons can be achieved, often requiring more specialized methods.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[9] For example, derivatives of 2,5-disubstituted piperidines have been investigated for their activity as dopamine transporter inhibitors.[9] The defined stereochemistry of this compound makes it an attractive building block for creating structurally complex and diverse libraries of compounds for high-throughput screening.

Caption: A hypothetical workflow for utilizing this compound in a drug discovery program.

The ability to functionalize both the nitrogen and the carboxylate group allows for the exploration of a wide chemical space, enabling the optimization of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - -OCH₃ (ester): Singlet around 3.6-3.8 ppm. - -CH₃ (ring): Doublet around 1.1-1.3 ppm. - Ring Protons: Complex multiplets in the range of 1.5-3.5 ppm. The proton at C2 would be a multiplet coupled to the C2-methyl group and the C3 protons. The proton at C5 would be a multiplet coupled to the C4 and C6 protons. - N-H: A broad singlet, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - C=O (ester): Signal in the range of 170-175 ppm. - -OCH₃ (ester): Signal around 51-53 ppm. - Ring Carbons (C2-C6): Signals in the aliphatic region, typically between 20-60 ppm. The chemical shifts would be influenced by the substituents. - -CH₃ (ring): Signal in the upfield region, around 15-20 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 157. - Fragmentation: Likely loss of the methoxy group (-OCH₃) to give a fragment at m/z = 126, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 98. |

Note: These are predictions and actual experimental data may vary.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on the data for related piperidine derivatives, the following general precautions should be observed:

-

Health Hazards: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined stereochemistry and multiple points for functionalization make it an ideal scaffold for the construction of novel, three-dimensional molecules with the potential for a wide range of biological activities. As the demand for more complex and specific drug candidates grows, the importance of such chiral building blocks will undoubtedly continue to increase. Further research into the synthesis and applications of this specific isomer is warranted and is expected to yield exciting new discoveries in drug development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. 1009376-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl cis-2-methylpiperidine-5-carboxylate

CAS Number: 1009376-78-6

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl cis-2-methylpiperidine-5-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into the synthesis, purification, spectroscopic characterization, and potential applications of this compound, with a focus on the practical insights and causal relationships that underpin its utility in medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] The specific substitution pattern and stereochemistry of the piperidine ring are critical determinants of pharmacological activity.[4] this compound, with its defined cis relationship between the methyl and carboxymethyl groups, offers a conformationally constrained scaffold that is of significant interest in the design of novel therapeutics.[4]

Synthesis and Stereochemical Control

The primary and most effective route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, Methyl 6-methylnicotinate.[5] This transformation involves the reduction of the pyridine ring to a piperidine ring, a reaction that is highly dependent on the choice of catalyst and reaction conditions to control the diastereoselectivity.

Synthetic Pathway: From Pyridine to Piperidine

The hydrogenation of Methyl 6-methylnicotinate typically yields a mixture of cis and trans diastereomers. The cis isomer is often the major product under specific catalytic conditions.[6]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on laboratory-specific equipment and reagents.

Materials:

-

Methyl 6-methylnicotinate

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Methanol (reagent grade)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Procedure:

-

Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve Methyl 6-methylnicotinate in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge thoroughly with an inert gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and commence vigorous stirring. The reaction is typically conducted at room temperature but may be gently heated to enhance the reaction rate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of cis and trans diastereomers.

Purification of Diastereomers

The separation of the cis and trans diastereomers is a critical step. Flash column chromatography is a commonly employed and effective method.[6][7]

Key Considerations for Chromatographic Separation:

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

-

Additives: Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can significantly improve peak shape and resolution.[7]

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1009376-78-6 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Expected to be a colorless oil or a low-melting solid |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

Expected Spectroscopic Data

¹H NMR (Expected):

-

~3.65 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-COOCH₃).

-

~2.5-3.2 ppm (m): Multiplets arising from the protons on the carbons adjacent to the nitrogen (C2-H and C6-H).

-

~1.5-2.2 ppm (m): A complex series of multiplets from the remaining ring protons (C3-H, C4-H₂, and C5-H).

-

~1.1 ppm (d, 3H): A doublet for the methyl group protons at the C2 position (-CH₃).

¹³C NMR (Expected):

-

~174 ppm: The carbonyl carbon of the ester group.

-

~51 ppm: The methoxy carbon of the ester group.

-

~50-60 ppm: Carbons adjacent to the nitrogen (C2 and C6).

-

~20-40 ppm: The remaining ring carbons (C3, C4, and C5).

-

~18 ppm: The methyl carbon at the C2 position.

Mass Spectrometry (Expected):

-

[M+H]⁺: m/z = 158.1176

Reactivity and Key Transformations

The chemical reactivity of this compound is primarily dictated by the secondary amine and the methyl ester functional groups.

Caption: Reactivity map of this compound.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo alkylation, arylation, acylation, and sulfonylation to introduce a wide variety of substituents on the nitrogen atom. This is a common strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. Alternatively, the ester can be reduced to the primary alcohol, providing another point for further chemical modification.

Applications in Research and Drug Development

Substituted piperidines are privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional orientation.[1][2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors and transporters.[10]

-

Oncology: Novel piperidine derivatives are continuously being explored as potential anti-cancer agents.

-

Infectious Diseases: The piperidine scaffold is present in a number of antibacterial and antiviral agents.

The cis-2,5-disubstituted pattern, in particular, has been shown to be important for the activity of certain dopamine transporter inhibitors.[4]

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the catalytic hydrogenation of Methyl 6-methylnicotinate, followed by diastereomeric purification, provides access to a stereochemically defined scaffold. The presence of two distinct functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize it in their drug discovery and development endeavors.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on Methyl cis-2-methylpiperidine-5-carboxylate: Molecular Structure and Stereochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic rings in FDA-approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] Within this critical class of compounds, methyl cis-2-methylpiperidine-5-carboxylate emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and synthetic considerations, tailored for professionals in the field.

Core Molecular Structure: A Conformational Analysis

At its heart, this compound is a six-membered saturated heterocycle featuring a nitrogen atom. The ring is substituted at the C2 and C5 positions with a methyl group and a methyl carboxylate group, respectively. The "cis" designation is a critical descriptor of its stereochemistry, indicating that both substituents are oriented on the same face of the ring.

The piperidine ring predominantly exists in a chair conformation to minimize torsional and steric strain, a behavior analogous to cyclohexane.[3] The substituents on the ring can occupy either axial or equatorial positions. The conformational preference is dictated by the interplay of various forces, including steric hindrance, electrostatic interactions, and hyperconjugation.[4][5] For cis-2,5-disubstituted piperidines, the lowest energy conformation typically places the larger substituent in an equatorial position to avoid unfavorable 1,3-diaxial interactions.[6] In the case of this compound, both the methyl and the methyl carboxylate groups are expected to preferentially occupy equatorial positions to achieve maximum stability.

Figure 1: Chair conformation of this compound with equatorial substituents.

Stereochemistry: The Basis of Biological Specificity

The presence of chiral centers at C2 and C5 gives rise to stereoisomerism. For the cis diastereomer, two enantiomers exist: (2S, 5R) and (2R, 5S). The precise three-dimensional arrangement of atoms is fundamental to a molecule's biological activity, as it governs the interactions with chiral biological targets like enzymes and receptors. It has been observed in other 2,5-disubstituted piperidine derivatives that the cis-isomer can exhibit significantly different potency and selectivity for biological targets, such as the dopamine transporter, compared to its trans-isomer.[7][8] This underscores the necessity of stereocontrolled synthesis in drug discovery.

Synthetic Strategies: Accessing the cis Configuration

The synthesis of stereochemically pure piperidines is a pivotal challenge in organic chemistry. Several strategies have been developed to access the cis-2,5-disubstituted pattern.

Hydrogenation of Pyridine Precursors

A prevalent method for synthesizing cis-disubstituted piperidines is the hydrogenation of corresponding disubstituted pyridine precursors. This approach often proceeds with high diastereoselectivity, favoring the formation of the cis product.[5] The choice of catalyst and reaction conditions can be crucial in maximizing the yield and stereoselectivity of the hydrogenation.

Diastereoselective Lithiation and Trapping

For certain substitution patterns, diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile can provide access to specific diastereomers. The stereochemical outcome is often dictated by the lowest energy conformation of the lithiated intermediate.[6]

General Synthetic Workflow

A generalized workflow for the synthesis of methyl-substituted pipecolinates, which are structurally related to the topic compound, often involves the initial hydrogenation of a pyridine derivative to yield the cis-piperidine, followed by potential epimerization to the trans-isomer if desired.[9]

Figure 2: A generalized synthetic workflow for obtaining cis-disubstituted piperidines.

Spectroscopic Characterization: Confirming Structure and Stereochemistry

The definitive identification of this compound and the confirmation of its relative stereochemistry rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is paramount for confirming the cis stereochemistry. The coupling constants (J values) between adjacent protons on the piperidine ring provide detailed conformational information. For a chair conformation with equatorial substituents, specific coupling patterns are expected. The relative stereochemistry of similar cis-piperidines has been confirmed by the analysis of these J values.[6]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all unique carbon atoms in the molecule, consistent with the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.

X-ray Crystallography

For unambiguous proof of relative and absolute stereochemistry, single-crystal X-ray diffraction is the definitive method. The crystal structure of a derivative of a cis-piperidine has been used to confirm its relative stereochemistry.[6]

Applications in Drug Discovery

The piperidine motif is a privileged scaffold in drug design, and its chiral derivatives are crucial building blocks for a vast array of pharmaceuticals.[1][10] Chiral piperidine scaffolds can be used to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[10] Specifically, 2,5-disubstituted piperidines have been investigated for their activity as inhibitors of γ-aminobutyric acid (GABA) uptake and as modulators of the dopamine transporter.[8] The well-defined three-dimensional structure of this compound makes it a valuable starting point for the synthesis of complex molecules in fragment-based drug discovery programs.[9]

Conclusion

This compound represents a structurally significant and synthetically valuable molecule. Its rigid conformational framework and defined stereochemistry are key attributes for its application in the rational design of novel therapeutics. A thorough understanding of its structure, stereochemical nuances, and synthetic accessibility is essential for medicinal chemists and drug development professionals aiming to leverage the full potential of the piperidine scaffold.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. d-nb.info [d-nb.info]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. thieme-connect.com [thieme-connect.com]

Spectroscopic Blueprint of Methyl cis-2-methylpiperidine-5-carboxylate: A Technical Guide

Introduction

In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise stereochemical and electronic characterization of substituted piperidines is crucial for understanding their structure-activity relationships. This technical guide provides a detailed spectroscopic analysis of methyl cis-2-methylpiperidine-5-carboxylate , a key heterocyclic building block. Due to the absence of publicly available experimental spectra for this specific stereoisomer, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis and characterization of novel piperidine derivatives.

Molecular Structure and Stereochemistry

The fundamental structure of the topic compound is a piperidine ring substituted at the 2-position with a methyl group and at the 5-position with a methyl carboxylate group. The cis stereochemistry indicates that the methyl and methyl carboxylate substituents are on the same face of the piperidine ring. This specific spatial arrangement significantly influences the molecule's spectroscopic properties.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar piperidine derivatives and established chemical shift theories.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The cis relationship between the substituents at C2 and C5 will influence the coupling constants observed.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 1.5 - 2.5 | broad singlet | - |

| H2 | 2.8 - 3.2 | multiplet | - |

| H3 (axial) | 1.2 - 1.5 | multiplet | - |

| H3 (equatorial) | 1.8 - 2.1 | multiplet | - |

| H4 (axial) | 1.3 - 1.6 | multiplet | - |

| H4 (equatorial) | 1.9 - 2.2 | multiplet | - |

| H5 | 2.5 - 2.9 | multiplet | - |

| H6 (axial) | 2.3 - 2.6 | multiplet | - |

| H6 (equatorial) | 2.9 - 3.3 | multiplet | - |

| -OCH₃ | 3.6 - 3.8 | singlet | - |

| 2-CH₃ | 1.0 - 1.2 | doublet | 6.0 - 7.0 |

Causality Behind Predictions:

-

N-H Proton: The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and potential hydrogen bonding. Its integration would correspond to one proton.

-

Ring Protons (H2-H6): The protons on the piperidine ring will reside in the range of δ 1.2-3.3 ppm. The protons adjacent to the nitrogen (H2 and H6) are expected to be the most downfield due to the inductive effect of the nitrogen atom. The presence of the methyl group at C2 and the ester group at C5 will further influence the chemical shifts of the neighboring protons. The cis stereochemistry will result in specific through-space interactions that can be further elucidated with 2D NMR techniques like NOESY.

-

Ester Methyl Protons (-OCH₃): The methyl group of the ester will appear as a sharp singlet at approximately δ 3.7 ppm, a characteristic region for such functional groups.

-

2-Methyl Protons: The methyl group at the C2 position will appear as a doublet due to coupling with the H2 proton, with a typical coupling constant of 6-7 Hz.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 173 - 176 |

| C2 | 55 - 60 |

| C3 | 28 - 33 |

| C4 | 25 - 30 |

| C5 | 40 - 45 |

| C6 | 48 - 53 |

| -OCH₃ | 51 - 53 |

| 2-CH₃ | 18 - 22 |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield in the spectrum.

-

Ring Carbons (C2-C6): The carbons of the piperidine ring will resonate in the aliphatic region. The carbons directly attached to the nitrogen (C2 and C6) will be the most downfield among the ring carbons. The substituent effects of the methyl and methyl carboxylate groups will cause slight variations in the chemical shifts of the ring carbons.

-

Ester and Methyl Carbons: The methyl carbon of the ester group will appear around δ 52 ppm, while the methyl group at C2 will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretching | 3300 - 3500 | Medium, sharp |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| C=O (ester) | Stretching | 1735 - 1750 | Strong, sharp |

| C-O (ester) | Stretching | 1000 - 1300 | Strong |

| N-H (secondary amine) | Bending | 1550 - 1650 | Medium |

Expert Insights:

-

The N-H stretch of the secondary amine is a key diagnostic peak and is typically sharper than the broad O-H stretch of an alcohol.[1]

-

The C=O stretch of the saturated ester is one of the most intense peaks in the spectrum and its position is a reliable indicator of the ester functional group.[2]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations, which would be unique to this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Molecular Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 157

Predicted Fragmentation Pattern:

The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to characteristic cleavage pathways.[3]

-

Alpha-Cleavage: The most common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the methyl group at C2 or the side chain at C6.

-

Loss of the Ester Group: Fragmentation can occur with the loss of the methoxycarbonyl group (-COOCH₃) or the entire methyl carboxylate side chain.

-

Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.

Caption: A typical workflow for spectroscopic analysis.

Experimental Protocols

For researchers who synthesize this compound, the following are standard protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to definitively assign all proton and carbon signals and confirm the connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z = 158.

-

Electron ionization (EI) can also be used, which will provide more fragmentation information.

-

-

Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, confirming the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the fragmentation pattern and aid in structural elucidation.[4]

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established scientific principles and data from analogous compounds, offers a solid foundation for the characterization of this important heterocyclic molecule. The included experimental protocols provide a practical guide for researchers to obtain and interpret the necessary spectroscopic data, ensuring the structural integrity and purity of their synthesized compounds. This guide underscores the power of predictive spectroscopy as a vital tool in modern chemical research and drug development.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Methyl cis-2-methylpiperidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl cis-2-methylpiperidine-5-carboxylate in Medicinal Chemistry

This compound is a chiral heterocyclic compound featuring a substituted piperidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug development. The piperidine moiety is a common structural element in many pharmaceuticals and natural alkaloids, valued for its ability to interact with biological targets. The specific stereochemistry and functional groups of this compound—namely the cis relationship between the methyl and carboxylate groups, the basic nitrogen atom, and the ester functionality—dictate its physicochemical properties, which in turn govern its behavior in biological systems and formulation processes.

This guide provides a comprehensive overview of the predicted solubility and stability profile of this compound. Due to the limited availability of public data for this specific molecule (CAS No. 1009376-78-6), this document synthesizes information from structurally related compounds, general principles of organic chemistry, and established pharmaceutical testing methodologies. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and analytical method development. A stereoisomer, Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate, is noted as a versatile intermediate in pharmaceutical synthesis with favorable reactivity and stability under various conditions.[1]

Chemical Structure and Physicochemical Properties

A clear understanding of the molecule's structure is fundamental to predicting its properties.

Caption: Chemical structure of this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₅NO₂ | Based on chemical structure.[1] |

| Molecular Weight | 157.21 g/mol | Calculated from the molecular formula.[1] |

| pKa (of protonated amine) | ~10-11 | The piperidine nitrogen is basic, similar to piperidine itself (pKa ~11.22).[2] The electron-withdrawing ester group may slightly decrease the basicity. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar small molecule piperidine derivatives. |

| LogP | 1.0 - 2.0 (Estimated) | The piperidine ring and methyl groups contribute to lipophilicity, while the nitrogen and ester groups add some polarity. |

Part 1: Solubility Profile (Predicted)

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[3] The solubility of this compound is governed by its functional groups: the basic piperidine nitrogen, the lipophilic methyl group and ring structure, and the polar methyl ester.

Aqueous Solubility

-

pH-Dependent Solubility : The presence of the basic piperidine nitrogen suggests that the aqueous solubility will be highly pH-dependent.[2]

-

In acidic solutions (pH < pKa) , the nitrogen atom will be protonated, forming a piperidinium salt. This salt form is expected to be significantly more water-soluble than the free base.[2]

-

In neutral to basic solutions (pH > pKa) , the compound will exist primarily as the neutral free base, which is predicted to have lower aqueous solubility due to the nonpolar hydrocarbon portions of the molecule.[2]

-

-

General Aqueous Solubility : Piperidine itself is miscible with water, largely due to hydrogen bonding.[3][4] However, the addition of the methyl and methyl carboxylate groups increases the molecule's lipophilicity, likely resulting in limited solubility in pure water.

Solubility in Organic Solvents

Based on general principles, the compound is expected to exhibit good solubility in a range of organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The compound can act as a hydrogen bond acceptor (at both N and O atoms) and the overall polarity is compatible with alcohols.[3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at solvating polar molecules and are generally good solvents for a wide range of organic compounds. N-formylpiperidine, a related compound, is a polar aprotic solvent.[5] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The piperidine ring provides some nonpolar character, but the polar amine and ester groups will limit solubility in highly nonpolar solvents.[3] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are versatile and can typically dissolve compounds with a mix of polar and nonpolar features.[3] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To empirically determine the solubility, the shake-flask method is a well-established and reliable technique.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 1.2 HCl, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed.

-

Analysis: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or µg/mL.

Part 2: Stability Profile (Predicted)

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The stability of this compound is primarily influenced by its two main functional groups: the secondary amine within the piperidine ring and the methyl ester.

Potential Degradation Pathways

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form the corresponding carboxylic acid (cis-2-methylpiperidine-5-carboxylic acid) and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, yielding the carboxylate salt and methanol.[6]

-

Enzymatic Hydrolysis: Carboxylesterases present in biological systems can also catalyze the hydrolysis of methyl esters.[7]

-

-

Oxidation: The piperidine ring, particularly the secondary amine and the carbon atoms adjacent to it, can be susceptible to oxidation.

-

Oxidizing agents or atmospheric oxygen can potentially lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products.[8][9][10] Studies on piperidine itself show that oxidation can lead to the formation of products like 1-nitrosopiperidine and 1-nitropiperidine under atmospheric conditions.[11]

-

-

Thermal Degradation: High temperatures may induce decomposition, although specific pathways are unknown without experimental data. Storage recommendations for a similar compound at 0-8°C suggest that thermal lability could be a concern.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, could potentially initiate degradation through radical mechanisms.

Caption: Predicted major degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

Compound stock solution of known concentration

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Calibrated pH meter

-

Validated stability-indicating HPLC method

Procedure:

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biosynce.com [biosynce.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and First Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

This guide provides a comprehensive overview of the plausible discovery and foundational synthesis of methyl cis-2-methylpiperidine-5-carboxylate. The content is structured to offer not just a protocol, but a deep dive into the scientific rationale behind the synthetic strategy, targeting researchers, scientists, and professionals in drug development.

Foreword: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold.[1] The introduction of substituents onto the piperidine ring, particularly in a stereochemically defined manner, allows for the fine-tuning of pharmacological activity and properties. The cis-2,5-disubstituted piperidine motif, as seen in this compound, presents a specific spatial arrangement of functional groups that is of significant interest for the development of novel therapeutic agents. This guide delineates a logical and scientifically grounded pathway for its inaugural synthesis.

PART 1: A Plausible Pathway to the First Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, a logical and efficient synthesis can be constructed based on established and robust chemical transformations. The most direct and atom-economical approach to piperidine synthesis is the catalytic hydrogenation of a corresponding pyridine precursor.[1] This method is not only efficient but also offers the potential for stereocontrol, which is crucial for obtaining the desired cis isomer.

The proposed synthesis is a two-step process:

-

Synthesis of the Pyridine Precursor: Preparation of methyl 2-methylnicotinate.

-

Stereoselective Hydrogenation: Reduction of the pyridine ring to the target cis-piperidine derivative.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of the Pyridine Precursor – Methyl 2-methylnicotinate

The logical starting point for this synthesis is the commercially available 2-methyl-5-ethylpyridine. This compound can be selectively oxidized to 2-methylnicotinic acid (also known as 2-methyl-5-pyridinecarboxylic acid). A common industrial method for this type of transformation involves oxidation with nitric acid in the presence of sulfuric acid.[2]

Following the oxidation, the resulting carboxylic acid is converted to its methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[3][4] This reaction is an equilibrium process, and using methanol as the solvent drives the reaction towards the formation of the ester.[3]

Step 2: Stereoselective Catalytic Hydrogenation

The pivotal step in this synthesis is the reduction of the pyridine ring of methyl 2-methylnicotinate to the desired piperidine. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. The hydrogenation of substituted pyridines has been extensively studied, with various catalysts like platinum, palladium, rhodium, and ruthenium being employed.[5][6]

For the synthesis of cis-piperidine derivatives, platinum oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is a well-established and effective system.[5] The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[1] The substrate adsorbs onto the surface of the catalyst, and the hydrogen is delivered from the same face, leading to the cis stereochemistry. The methyl group at the 2-position can sterically direct the approach of the pyridine ring to the catalyst surface, further favoring the formation of the cis isomer.

Recent advancements have also demonstrated the efficacy of iridium(III)-catalyzed ionic hydrogenation for the reduction of pyridines, which shows excellent functional group tolerance.[7][8]

PART 2: Detailed Experimental Protocols

The following protocols are presented as a robust and reproducible methodology for the synthesis of this compound.

Protocol 1: Synthesis of Methyl 2-methylnicotinate

A. Oxidation of 2-Methyl-5-ethylpyridine

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with concentrated sulfuric acid.

-

Addition of Reactant: While stirring, add 2-methyl-5-ethylpyridine dropwise to the sulfuric acid, maintaining the temperature below 30°C with an ice bath.

-

Oxidation: Heat the mixture to 150-160°C. Add nitric acid (60%) dropwise from the dropping funnel over several hours.[2]

-

Work-up: After the addition is complete, continue heating for an additional hour. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the 2-methylnicotinic acid.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

B. Fischer Esterification of 2-Methylnicotinic Acid

-

Reaction Setup: Suspend the dried 2-methylnicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methylnicotinate. Purify further by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a high-pressure reactor (autoclave), dissolve methyl 2-methylnicotinate in glacial acetic acid.[5]

-

Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂, 5 mol%).[5]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[5][6]

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until hydrogen uptake ceases.[5]

-

Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

PART 3: Quantitative Data Summary

The following table summarizes the typical reaction parameters for the key hydrogenation step.

| Parameter | Value/Condition | Rationale |

| Substrate | Methyl 2-methylnicotinate | The direct aromatic precursor to the target molecule. |

| Catalyst | Platinum Oxide (PtO₂) | Known to be effective for pyridine hydrogenation and often provides good cis selectivity.[5] |

| Catalyst Loading | ~5 mol% | A standard catalytic amount that balances reaction rate and cost.[5] |

| Solvent | Glacial Acetic Acid | Protonates the pyridine nitrogen, activating the ring for reduction and aiding in cis selectivity.[1][5] |

| Hydrogen Pressure | 50-70 bar | Sufficient pressure to ensure a high concentration of hydrogen for the reduction of the aromatic ring.[5][6] |

| Temperature | Room Temperature | Milder conditions can improve selectivity and reduce side reactions.[5] |

| Reaction Time | 8-12 hours | Typical duration for complete conversion under these conditions.[5] |

| Expected Yield | High | Catalytic hydrogenation is generally a high-yielding reaction. |

| Stereoselectivity | Predominantly cis | Favored by the mechanism of catalytic hydrogenation on a solid support. |

Conclusion

The synthesis of this compound represents a fundamentally important transformation in organic chemistry, providing access to a valuable building block for drug discovery. The outlined pathway, proceeding through the catalytic hydrogenation of a readily accessible pyridine precursor, is a testament to the power and elegance of established synthetic methodologies. This guide provides the necessary technical details and scientific rationale to enable researchers to confidently approach the synthesis of this and related piperidine derivatives, fostering further innovation in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of cis-2-Methylpiperidine-5-carboxylate Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, ranging from anticancer agents to therapeutics for Alzheimer's disease, underscores its importance as a privileged scaffold in drug design.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise positioning of substituents to achieve high-affinity and selective binding to a diverse array of biological targets. This guide focuses on a specific and promising subclass: cis-2-methylpiperidine-5-carboxylate derivatives. The stereospecific arrangement of the methyl and carboxylate groups in the cis configuration imparts distinct conformational constraints that can lead to unique pharmacological profiles. We will delve into the synthesis, biological activities, structure-activity relationships, and experimental evaluation of these compounds, with a particular emphasis on their interactions with nicotinic acetylcholine receptors and monoamine transporters.

Stereoselective Synthesis of cis-2-Methylpiperidine-5-carboxylate Derivatives

The precise control of stereochemistry is paramount in the synthesis of biologically active piperidine derivatives, as different isomers often exhibit vastly different pharmacological properties.[1] For 2,5-disubstituted piperidines, achieving the desired cis or trans configuration is a key synthetic challenge. A variety of methods have been developed for the stereoselective synthesis of such compounds.

One common approach involves the catalytic hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction. For instance, rhodium(I) catalysts with specific ligands have been employed for the stereoselective hydrogenation of unsaturated piperidinones, which can then be further reduced to yield cis-configured 2,4-disubstituted piperidines.[2] Another powerful strategy is the use of chiral organocatalysts. The combination of a quinoline organocatalyst with a co-catalyst like trifluoroacetic acid has been shown to produce enantiomerically enriched 2,5-disubstituted piperidines in good yields.[2] The ratio of the catalysts in such reactions is often critical for controlling the isomerization of the final product.[2]

The synthesis of the carboxylate moiety can be achieved through various standard esterification methods from the corresponding carboxylic acid.[4] The choice of esterification method depends on the specific substrate and the desired ester group.

Caption: General synthetic scheme for cis-2-methylpiperidine-5-carboxylate derivatives.

Biological Activity and Therapeutic Potential

The biological activity of cis-2-methylpiperidine-5-carboxylate derivatives is largely dictated by the spatial arrangement of the functional groups, which influences their interaction with specific biological targets. Two prominent target families for this class of compounds are nicotinic acetylcholine receptors (nAChRs) and monoamine transporters.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5] They are implicated in a variety of physiological processes, including cognitive function, and are attractive therapeutic targets for neurological and psychiatric disorders.[6][7] Piperidine derivatives have been shown to interact with nAChRs, acting as agonists, antagonists, or allosteric modulators.[8][9]

The interaction of piperidine derivatives with nAChRs can be influenced by the substitution pattern on the piperidine ring. For example, cis- and trans-2-methyl-6-n-undecanyl piperidines have demonstrated high affinity for the ion channel associated with the nAChR complex.[8] While specific data for cis-2-methylpiperidine-5-carboxylate derivatives is limited, the established activity of related 2,5-disubstituted piperidines at nAChRs suggests that this class of compounds warrants further investigation as potential nAChR modulators.

Positive allosteric modulators (PAMs) of nAChRs are of particular interest as they enhance the effect of the endogenous agonist, acetylcholine, without directly activating the receptor themselves.[6][10] This can offer a more nuanced and potentially safer therapeutic approach compared to direct agonists.

Caption: Conceptual diagram of nAChR positive allosteric modulation.

Interaction with Monoamine Transporters

Monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the brain. Dysregulation of these transporters is implicated in various psychiatric and neurological disorders. Certain 2,5-disubstituted piperidine derivatives have been shown to exhibit potent and selective activity at the dopamine transporter.[1]

A study on novel 2,5-disubstituted piperidine derivatives revealed that the cis-isomer exhibited more potent and selective activity for the DAT compared to the trans-isomer.[1] This highlights the critical role of stereochemistry in determining the pharmacological profile of these compounds. The structure-activity relationship (SAR) studies in this area have shown that the nature of the substituents on the piperidine ring is crucial for DAT activity, with electron-withdrawing groups on an N-benzyl substituent enhancing potency.[11]

Structure-Activity Relationships (SAR)

The biological activity of cis-2-methylpiperidine-5-carboxylate derivatives is highly dependent on their three-dimensional structure and the nature of their substituents.[12] Key aspects of the SAR for 2,5-disubstituted piperidines are summarized below.

| Structural Feature | Observation | Implication for Biological Activity |

| Stereochemistry | The cis-isomer of some 2,5-disubstituted piperidines shows higher potency and selectivity for the dopamine transporter compared to the trans-isomer.[1] | The relative orientation of the substituents is critical for optimal interaction with the binding site of the target protein. |

| Substituents on the Piperidine Nitrogen | For DAT inhibitors, an N-benzyl group with electron-withdrawing substituents on the phenyl ring enhances potency.[11] | The electronic properties of the N-substituent can significantly influence binding affinity. |

| Substituents at the 2- and 5-positions | The nature of the groups at these positions dictates the primary biological target. For example, a methyl group at the 2-position and a carboxylate at the 5-position are key features for potential nAChR and DAT modulation. | These substituents are likely involved in key interactions with the amino acid residues in the binding pockets of the target proteins. |

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of cis-2-methylpiperidine-5-carboxylate derivatives requires robust and validated experimental assays. A typical workflow for evaluating these compounds as potential nAChR modulators is outlined below.

Caption: A conceptual workflow for the discovery and development of novel nAChR modulators.

In Vitro Assay for nAChR Modulation: Patch-Clamp Electrophysiology

This protocol describes a method for assessing the functional activity of test compounds on specific nAChR subtypes expressed in a cellular model.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

-

Transiently or stably transfect the cells with the cDNAs encoding the desired nAChR subunits (e.g., α7 or α4β2).

2. Electrophysiological Recording:

-

Prepare a whole-cell patch-clamp recording setup.

-

Place a coverslip with the transfected cells in the recording chamber and perfuse with an external recording solution.

-

Obtain a whole-cell recording from a single cell by forming a gigaseal between the patch pipette and the cell membrane and then rupturing the membrane patch.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

3. Compound Application and Data Acquisition:

-

Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current. The concentration should be at the EC50 for the specific receptor subtype.[5]

-

After a washout period, co-apply the agonist with various concentrations of the test compound (cis-2-methylpiperidine-5-carboxylate derivative).

-

Record the changes in the agonist-induced current in the presence of the test compound.

-

Acquire and digitize the current traces using appropriate software.

4. Data Analysis:

-

Measure the peak amplitude of the agonist-induced currents in the absence and presence of the test compound.

-

Calculate the percentage of inhibition or potentiation of the current by the test compound.

-

Plot the concentration-response curve for the test compound and determine the IC50 (for inhibitors) or EC50 (for potentiators).

Conclusion and Future Directions

Cis-2-methylpiperidine-5-carboxylate derivatives represent a promising class of compounds with the potential to modulate key neurological targets, including nicotinic acetylcholine receptors and monoamine transporters. The stereospecific arrangement of the substituents on the piperidine ring is a critical determinant of their biological activity, making stereoselective synthesis a cornerstone of their development. Future research in this area should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo studies to fully elucidate their pharmacological profiles. A deeper understanding of their structure-activity relationships will be instrumental in the design of novel and selective therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 10. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methyl cis-2-methylpiperidine-5-carboxylate: A Technical Guide to a Novel Scaffold for Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies the intricate interplay between a target protein ligand, an E3 ubiquitin ligase ligand, and the linker that connects them. The linker is not merely a spacer but a critical determinant of the efficacy of the resulting degrader. This technical guide introduces Methyl cis-2-methylpiperidine-5-carboxylate as a novel, strategically functionalized building block for the synthesis of next-generation protein degraders. We will explore the scientific rationale for its use, provide detailed synthetic methodologies for its incorporation into PROTACs, and outline a comprehensive suite of assays for the evaluation of the resulting degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors.[2] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[3]

While significant research has focused on the discovery of novel POI and E3 ligase ligands, the linker's role is now understood to be far more than a simple tether. The length, rigidity, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][4] The introduction of rigid structural elements, such as piperidine or piperazine rings, into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5] This conformational constraint can lead to improved potency and selectivity of the degrader.[5]

The Scientific Rationale for this compound as a Novel Building Block

We propose this compound as a versatile and strategically designed building block for the synthesis of advanced protein degraders. The rationale for its use is grounded in the following key features:

-

Conformational Rigidity: The piperidine ring provides a rigid scaffold that can reduce the flexibility of the PROTAC linker. This rigidity is hypothesized to enhance the stability of the ternary complex by minimizing the entropic cost of its formation.[5] A growing body of literature suggests that optimizing linker rigidity can significantly improve the intracellular performance of PROTACs.[6]

-

cis-Stereochemistry: The cis relationship between the methyl group at the 2-position and the carboxylate group at the 5-position creates a specific three-dimensional arrangement of these substituents. This defined stereochemistry can be exploited to achieve a precise spatial orientation of the vectors extending from the piperidine core, which is crucial for optimizing the geometry of the ternary complex.

-

Orthogonal Functional Handles: The molecule possesses two distinct points for chemical modification: the secondary amine of the piperidine ring and the methyl ester. This orthogonality allows for a modular and controlled synthetic approach to PROTAC assembly. The secondary amine can be functionalized to connect to either the POI ligand or the E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation to the other half of the PROTAC.

-

Potential for Novel E3 Ligase Engagement: While initially conceived as a linker component, the substituted piperidine scaffold itself holds potential as a starting point for the development of novel E3 ligase ligands. The structure-activity relationships of known VHL and CRBN ligands often feature cyclic amines, and the specific substitution pattern of this molecule could be explored for binding to these or other E3 ligases.

Synthetic Strategies for Incorporation into PROTACs

The incorporation of this compound into a PROTAC molecule requires a systematic synthetic approach. The following sections outline a proposed synthetic workflow.

General Synthetic Scheme

The overall strategy involves the sequential functionalization of the piperidine nitrogen and the carboxylate group. A representative synthetic scheme is depicted below.

Caption: Proposed synthetic workflow for incorporating the building block.

Detailed Experimental Protocol: Synthesis of a Hypothetical BTK Degrader

This protocol describes the synthesis of a hypothetical Bruton's tyrosine kinase (BTK) degrader using this compound as a linker component and pomalidomide as the CRBN ligand.

Step 1: N-Alkylation with Pomalidomide-Linker Moiety

-

To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Add a pomalidomide derivative bearing a terminal alkyl halide linker (e.g., 4-(bromomethyl)pomalidomide, 1.1 equiv.).

-

Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-functionalized piperidine intermediate.

Step 2: Saponification of the Methyl Ester

-

Dissolve the N-functionalized piperidine intermediate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv.) to the solution.

-